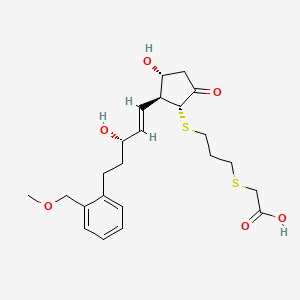

Ono-AE1-329

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(1R,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-[2-(methoxymethyl)phenyl]pent-1-enyl]-5-oxocyclopentyl]sulfanylpropylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6S2/c1-29-14-17-6-3-2-5-16(17)7-8-18(24)9-10-19-20(25)13-21(26)23(19)31-12-4-11-30-15-22(27)28/h2-3,5-6,9-10,18-20,23-25H,4,7-8,11-15H2,1H3,(H,27,28)/b10-9+/t18-,19-,20+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGVPUMSPSNRRQ-CNOJNPITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1CCC(C=CC2C(CC(=O)C2SCCCSCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=CC=CC=C1CC[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2SCCCSCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ono-AE1-329: A Technical Guide to its Mechanism of Action as a Selective EP4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a member of the G-protein coupled receptor (GPCR) family, the EP4 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, immune modulation, bone remodeling, and cardiovascular homeostasis. This technical guide provides an in-depth overview of the mechanism of action of Ono-AE1-329, detailing its engagement with the EP4 receptor, downstream signaling cascades, and its pharmacological effects in various preclinical models. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action: Selective EP4 Receptor Agonism

Ono-AE1-329 exerts its biological effects through high-affinity and selective binding to the EP4 receptor. This interaction initiates a cascade of intracellular signaling events, the nature of which can be cell-type dependent.

Binding Affinity and Selectivity

Ono-AE1-329 demonstrates a high degree of selectivity for the human EP4 receptor over other prostanoid receptor subtypes. This selectivity is crucial for minimizing off-target effects and achieving a targeted therapeutic response.

| Parameter | Value | Species | Source |

| Ki (Binding Affinity) | 9.7 nM | Human | [1][2] |

| Selectivity vs. EP1 | >100-fold | Human | [1] |

| Selectivity vs. EP2 | >100-fold | Human | [1] |

| Selectivity vs. EP3 | >100-fold | Human | [1] |

| Relative Selectivity (EP1:EP2:EP3:EP4) | >1000:210:120:1 | Murine | [3] |

Signaling Pathways

Upon binding of Ono-AE1-329, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This initiates a canonical signaling pathway leading to the production of cyclic adenosine monophosphate (cAMP). However, evidence also suggests the involvement of non-canonical, Gs-independent pathways in certain cell types.[1][4]

Canonical Gs-cAMP-PKA Pathway

The predominant signaling cascade activated by Ono-AE1-329 involves the Gs-cAMP-PKA pathway. This pathway is central to many of the physiological effects of EP4 receptor activation.

Non-Canonical PI3K/PKC Pathway

In specific cell types, such as eosinophils, Ono-AE1-329 has been shown to activate the Phosphoinositide 3-kinase (PI3K) and Protein Kinase C (PKC) pathway, independent of cAMP.[1] This highlights the biased agonism potential of the EP4 receptor, where different agonists can preferentially activate distinct signaling arms.

Pharmacological Effects

The activation of the EP4 receptor by Ono-AE1-329 leads to a diverse range of pharmacological effects, with significant implications for inflammatory and immune responses.

Anti-Inflammatory and Immunomodulatory Effects

Ono-AE1-329 exhibits potent anti-inflammatory and immunomodulatory properties, primarily through the suppression of eosinophil function and the modulation of cytokine production.

| Effect | Model System | Concentration | Result | Source |

| Eosinophil Chemotaxis Inhibition | Human Eosinophils | 1 µM | 70% reduction | [1][2] |

| CD11b Upregulation Inhibition | Human Eosinophils | 1 µM | 50% reduction | [1] |

| Reactive Oxygen Species Production Inhibition | Human Eosinophils | 1 µM | 60% reduction | [1] |

| Eosinophil Infiltration Reduction | Guinea Pig (Passive Cutaneous Anaphylaxis) | N/A | 80% reduction | [1] |

| IL-1β Reduction | Rat (DSS-induced Colitis) | N/A | 12.8 µg/mg vs 30.8 µg/mg in control | [2] |

| GRO/CINC-1 Reduction | Rat (DSS-induced Colitis) | N/A | 15.5 µg/mg vs 39.2 µg/mg in control | |

| TNF-α Modulation | Human Monocytes (LPS-stimulated) | 1 nM | Inhibition of production | |

| Restoration of UV-induced Immunosuppression | Murine Model | N/A | Increased CD4+Foxp3+ Treg cells | [1] |

Effects on Bone Remodeling

Chronic activation of the EP4 receptor by agonists like Ono-AE1-329 has been shown to promote bone formation. This occurs through the upregulation of key osteogenic transcription factors.

| Effect | Model System | Result | Source |

| Osteoblast Upregulation of Runx2/Cbfa1 | In vitro | Upregulation of master regulator of osteogenesis | [1] |

| Trabecular Bone Volume Restoration | Ovariectomized Rats (using ONO-4819, a derivative) | 13.4% restoration vs 1.04% in controls | [1] |

| Bone Resorption Stimulation | Mouse Calvaria Cultures | Marked stimulation at 0.1–10 μM | [5] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of Ono-AE1-329.

EP4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Ono-AE1-329 for the EP4 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human EP4 receptor.

-

Radioligand: [3H]PGE2 is used as the radiolabeled ligand.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used.

-

Incubation: A constant concentration of [3H]PGE2 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Ono-AE1-329.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of Ono-AE1-329 that inhibits 50% of the specific binding of [3H]PGE2 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency of Ono-AE1-329 in activating the Gs-cAMP signaling pathway.

Methodology:

-

Cell Culture: Cells expressing the EP4 receptor (e.g., CHO-EP4 or primary cells) are cultured in appropriate media.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with various concentrations of Ono-AE1-329.

-

Lysis: Cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of Ono-AE1-329 that produces 50% of the maximal response) is calculated.

Eosinophil Chemotaxis Assay

Objective: To assess the inhibitory effect of Ono-AE1-329 on eosinophil migration.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

-

Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane is used.

-

Assay Setup: A chemoattractant (e.g., eotaxin) is placed in the lower chamber, and eosinophils, pre-incubated with or without Ono-AE1-329, are placed in the upper chamber.

-

Incubation: The chamber is incubated to allow for cell migration across the membrane.

-

Quantification: The number of migrated cells in the lower chamber is quantified, often by counting under a microscope or by using a plate reader-based assay that measures eosinophil peroxidase activity.

-

Data Analysis: The percentage inhibition of chemotaxis by Ono-AE1-329 is calculated relative to the control (no inhibitor).

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of Ono-AE1-329 in a model of inflammatory bowel disease.

Methodology:

-

Induction of Colitis: Rodents (rats or mice) are administered DSS in their drinking water for a defined period to induce colitis.

-

Treatment: Animals are treated with Ono-AE1-329 or a vehicle control.

-

Monitoring: Clinical parameters such as body weight, stool consistency, and rectal bleeding are monitored daily.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and the colons are collected. Colon length is measured, and tissue samples are taken for histological analysis (to assess inflammation and tissue damage) and for measuring the levels of inflammatory mediators (e.g., cytokines) by ELISA or qPCR.

-

Data Analysis: The effects of Ono-AE1-329 on the various clinical and pathological parameters are compared to the vehicle-treated group.

Conclusion

Ono-AE1-329 is a highly selective and potent EP4 receptor agonist with a well-defined mechanism of action. Its ability to activate both canonical Gs-cAMP and non-canonical signaling pathways in a cell-type specific manner underlies its diverse pharmacological effects. The robust anti-inflammatory and immunomodulatory properties of Ono-AE1-329, demonstrated in a range of in vitro and in vivo models, highlight its therapeutic potential for the treatment of various inflammatory and immune-mediated diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of targeting the EP4 receptor with selective agonists like Ono-AE1-329.

References

The Selective Prostaglandin EP4 Receptor Agonist Ono-AE1-329: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a member of the G-protein coupled receptor (GPCR) family, the EP4 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, bone metabolism, and neuronal function. The selectivity of Ono-AE1-329 for the EP4 receptor makes it a valuable pharmacological tool for elucidating the specific roles of this receptor subtype and a potential therapeutic agent for various diseases. This technical guide provides a comprehensive overview of the core pharmacological and biological activities of Ono-AE1-329, with a focus on its quantitative data, experimental methodologies, and signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data associated with the activity of Ono-AE1-329.

Table 1: Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Cell Line | Radioligand | Reference |

| Ono-AE1-329 | EP4 | 9.7 nM | Mouse | CHO | [3H]PGE2 | [1] |

| EP1 | >10,000 nM | Mouse | CHO | [3H]PGE2 | [1] | |

| EP2 | 2,100 nM | Mouse | CHO | [3H]PGE2 | [1] | |

| EP3 | 1,200 nM | Mouse | CHO | [3H]PGE2 | [1] |

Table 2: In Vitro Functional Activity

| Assay | Cell Type | Endpoint | Ono-AE1-329 Effect | Notes | Reference |

| cAMP Accumulation | CHO cells expressing EP4 | Increased cAMP | Potent agonist activity | The primary signaling pathway for EP4 is Gs-coupled adenylyl cyclase activation. | [2] |

| Eosinophil Chemotaxis | Human peripheral blood eosinophils | Inhibition of chemotaxis | Significant inhibition | Effect is dependent on PI3K and PKC, but not cAMP. | [3] |

| Eosinophil CD11b Upregulation | Human peripheral blood eosinophils | Inhibition of upregulation | Potent inhibition | [3] | |

| Eosinophil Reactive Oxygen Species (ROS) Production | Human peripheral blood eosinophils | Inhibition of ROS production | Effective inhibition | [3] | |

| Bone Resorption | Mouse calvaria cultures | Increased calcium release | Marked stimulation of bone resorption | Mediated by osteoblasts. | [4] |

Table 3: In Vivo Efficacy

| Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Dextran Sodium Sulphate (DSS)-Induced Colitis | Rats | Intracolonic administration | Reduced erosion and ulceration; decreased inflammatory cytokine (IL-1β, GRO/CINC-1) levels; increased anti-inflammatory cytokine (IL-10) levels. | [5] |

| NMDA-Induced Excitotoxicity | Mice | Intracerebroventricular injection (0.1, 1, and 10 nmol) | Dose-dependent reduction in lesion volume (maximum protection of over 32% at 10 nmol). | [6] |

Signaling Pathways

Activation of the EP4 receptor by Ono-AE1-329 initiates a cascade of intracellular signaling events. While the canonical pathway involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in cyclic AMP (cAMP), emerging evidence indicates the involvement of alternative, non-canonical pathways.

Canonical Gs-cAMP Signaling Pathway

The primary signaling mechanism of the EP4 receptor is through the Gs-alpha subunit, which activates adenylyl cyclase to synthesize cAMP from ATP.[7][8] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.[9][10]

Alternative Signaling Pathways

The EP4 receptor can also couple to other signaling pathways, including those involving G-inhibitory (Gi) proteins and β-arrestin.[7][8] Activation of these pathways can lead to the stimulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway, which are crucial for cell survival, proliferation, and migration.[11][12]

References

- 1. academic.oup.com [academic.oup.com]

- 2. pnas.org [pnas.org]

- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, ONO-AE1-329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]

- 11. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Function and Mechanism of Ono-AE1-329: A Selective EP4 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] This compound has demonstrated significant therapeutic potential in a variety of preclinical models, primarily through its anti-inflammatory, immunomodulatory, and tissue-protective effects.[1][5] This guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to Ono-AE1-329.

Core Function: Selective EP4 Receptor Agonism

Ono-AE1-329 exhibits high binding affinity and selectivity for the EP4 receptor. The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily stimulates the Gs-protein/adenylyl cyclase/cAMP/PKA signaling cascade.[1] This pathway is central to many of the physiological and pharmacological effects of Ono-AE1-329. However, in certain cell types, such as eosinophils, it can also activate alternative pathways involving PI3K and PKC.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of Ono-AE1-329.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 9.7 nM | Not Specified | [1][3] |

| Receptor Selectivity | >100-fold over EP1, EP2, and EP3 | Murine | [3][6] |

Table 2: In Vitro Pharmacological Effects

| Effect | Concentration | Model System | Result | Reference |

| Inhibition of PAF-induced platelet aggregation | Not Specified | Not Specified | Effective | [1] |

| Reduction of human eosinophil chemotaxis | 10⁻⁶ M | Human Eosinophils | 70% reduction | [1][3] |

| Reduction of CD11b upregulation | 10⁻⁶ M | Human Eosinophils | 50% reduction | [3] |

| Reduction of reactive oxygen species production | 10⁻⁶ M | Human Eosinophils | 60% reduction | [3] |

Table 3: In Vivo Pharmacological Effects

| Model | Species | Dosage | Effect | Reference |

| Cardiovascular Function | Dog | 0.3–3 ng/kg/min (IV) | Improved stroke volume and cardiac output | [1] |

| Dextran Sodium Sulphate (DSS)-Induced Colitis | Rat | Not Specified (intracolonic) | Reduced IL-1β from 30.8 to 12.8 µg/mg; Reduced GRO/CINC-1 from 39.2 to 15.5 µg/mg; Increased IL-10 from 7.9 to 14.5 µg/mg | [1][5] |

| Cerebral Ischemia | Mouse | 0.3 mg/kg (single dose) | 67.3% reduction in stroke infarct volume | [1] |

| NMDA-Induced Excitotoxicity | Mouse | 10 nmol (ICV) | >32% reduction in lesion volume | [6] |

| Passive Cutaneous Anaphylaxis | Guinea Pig | Not Specified | 80% reduction in eosinophil infiltration | [3] |

Signaling Pathways

Ono-AE1-329's mechanism of action is centered on the activation of the EP4 receptor, which triggers distinct downstream signaling cascades depending on the cell type.

In addition to the canonical pathway, Ono-AE1-329 can signal through alternative pathways in specific immune cells.

Detailed Experimental Protocols

1. Dextran Sodium Sulphate (DSS)-Induced Colitis in Rats [5]

-

Objective: To evaluate the anti-inflammatory effects of Ono-AE1-329 in a model of inflammatory bowel disease.

-

Animal Model: Male rats.

-

Induction of Colitis: Rats were provided with drinking water containing 3% DSS for a period of two weeks to induce colitis.

-

Drug Administration: Ono-AE1-329 was administered intracolonically to the rats with DSS-induced colitis for seven consecutive days.

-

Outcome Measures:

-

Macroscopic assessment of erosion and ulceration in the colorectal mucosa.

-

Peripheral white blood cell (WBC) counts.

-

Measurement of Interleukin (IL)-1β, growth-regulated gene product/cytokine-induced neutrophil chemoattractant (GRO/CINC-1), and IL-10 concentrations in the colorectal mucosa using standard protein quantification assays (e.g., ELISA).

-

Analysis of corresponding cytokine mRNA expression levels in the colorectal mucosa via reverse transcription-polymerase chain reaction (RT-PCR).

-

-

Workflow:

2. NMDA-Induced Excitotoxicity in Mice [6]

-

Objective: To investigate the neuroprotective effects of Ono-AE1-329 against excitotoxic brain injury.

-

Animal Model: Male C57BL mice.

-

Surgical Procedure and Drug Administration:

-

Mice were pretreated with an intracerebroventricular (ICV) injection of Ono-AE1-329 at doses of 0.1, 1, or 10 nmol.

-

20 minutes following the pretreatment, a single unilateral intrastriatal injection of N-Methyl-D-aspartate (NMDA) (15 nmol) was administered to induce an excitotoxic lesion.

-

-

Outcome Measure: The volume of the lesion in the ipsilateral striatum was measured to quantify the extent of brain injury.

-

Workflow:

Potential Therapeutic Applications

The preclinical data for Ono-AE1-329 suggest a broad range of potential therapeutic applications, including:

-

Inflammatory Bowel Disease: Due to its ability to reduce pro-inflammatory cytokines and increase anti-inflammatory cytokines in the colon.[1][5]

-

Neuroprotection: By attenuating excitotoxic brain injury, it may have applications in conditions like stroke.[1][6]

-

Cardiovascular Diseases: Its positive effects on cardiac function could be beneficial in heart failure.[1]

-

Allergic and Eosinophilic Disorders: Its capacity to suppress eosinophil function points to potential use in asthma and allergic rhinitis.[1][3]

-

Bone Regeneration: Activation of the EP4 receptor is known to promote bone formation.[3]

References

- 1. medkoo.com [medkoo.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. Ono-AE1-329 () for sale [vulcanchem.com]

- 4. amsbio.com [amsbio.com]

- 5. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, ONO-AE1-329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Ono-AE1-329: A Selective EP4 Receptor Agonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Ono-AE1-329 is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of Ono-AE1-329 and its closely related analog, ONO-4819. The paper will detail the pharmacological properties, key experimental findings in inflammatory and regenerative models, and the underlying signaling pathways. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction

Prostaglandin E2 is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, and tissue homeostasis. Its diverse effects are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target due to its significant roles in modulating immune responses and promoting tissue regeneration. Ono-AE1-329 was developed as a selective agonist for the EP4 receptor, aiming to harness its therapeutic potential while minimizing off-target effects associated with non-selective prostaglandin analogs. This whitepaper synthesizes the available preclinical data on Ono-AE1-329 and the closely related compound ONO-4819, providing a comprehensive resource for researchers and drug development professionals.

Pharmacological Profile

Ono-AE1-329 is a synthetic organic compound designed to selectively bind to and activate the EP4 receptor. Its selectivity is crucial for its therapeutic action, as activation of other EP receptor subtypes can lead to undesired side effects.

Binding Affinity and Selectivity

Table 1: Selectivity of Ono-AE1-329 for Murine EP Receptors [1]

| Receptor Subtype | Relative Selectivity Ratio (EPx:EP4) |

| EP1 | >1000 |

| EP2 | 210 |

| EP3 | 120 |

| EP4 | 1 |

Mechanism of Action: EP4 Receptor Signaling

Activation of the EP4 receptor by Ono-AE1-329 initiates a cascade of intracellular signaling events that are predominantly mediated by the Gαs subunit of heterotrimeric G proteins. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). Additionally, evidence suggests that EP4 can also couple to Gαi and activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Gαs-cAMP-PKA Signaling Pathway

The canonical signaling pathway for the EP4 receptor involves the Gαs-mediated activation of adenylyl cyclase, leading to cAMP production and PKA activation. This pathway is central to many of the anti-inflammatory and regenerative effects of Ono-AE1-329.

EP4 Receptor Gαs-cAMP-PKA Signaling Pathway.

PI3K/Akt Signaling Pathway

In addition to the canonical Gαs pathway, the EP4 receptor can also signal through the PI3K/Akt pathway, which is important for cell survival and proliferation.

References

In-depth Technical Guide: Downstream Signaling Pathways of Ono-AE1-329

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a G-protein coupled receptor (GPCR), the EP4 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, neuroprotection, and cancer progression. Ono-AE1-329, by selectively activating the EP4 receptor, provides a valuable tool for elucidating the intricate downstream signaling cascades initiated by this receptor and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of the core downstream signaling pathways of Ono-AE1-329, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways

The activation of the EP4 receptor by Ono-AE1-329 primarily initiates a canonical signaling pathway through the Gs alpha subunit of the heterotrimeric G protein. However, evidence also points towards the engagement of non-canonical pathways, including the PI3K/Akt pathway and potentially β-arrestin-mediated signaling.

The Canonical Gs-cAMP-PKA Pathway

The principal signaling mechanism of Ono-AE1-329 involves the coupling of the EP4 receptor to the Gs protein. This interaction triggers a cascade of intracellular events, leading to the activation of Protein Kinase A (PKA) and subsequent modulation of gene expression and cellular function.

-

G-protein Activation: Upon binding of Ono-AE1-329, the EP4 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase (AC).

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.

-

Downstream Phosphorylation: Activated PKA catalytic subunits phosphorylate a multitude of downstream target proteins on serine and threonine residues, including transcription factors like CREB (cAMP response element-binding protein), which in turn regulate the expression of target genes involved in inflammation, cell survival, and differentiation.

The Non-Canonical PI3K/Akt Pathway

In addition to the canonical Gs pathway, Ono-AE1-329 has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade in certain cell types, such as oral cancer cells.[1] This pathway is crucial for cell survival, proliferation, and migration.

-

PI3K Activation: The precise mechanism of EP4-mediated PI3K activation is not fully elucidated but may involve G-protein βγ subunits or interaction with other receptor tyrosine kinases.

-

PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Akt Recruitment and Activation: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), bringing them to the plasma membrane.

-

Downstream Signaling: At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets, including mTOR (mammalian target of rapamycin), GSK3β (glycogen synthase kinase 3 beta), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), to regulate diverse cellular processes.

Potential β-Arrestin-Mediated Signaling

β-arrestins are versatile adaptor proteins that can mediate G-protein-independent signaling pathways following GPCR activation. While direct evidence for Ono-AE1-329-induced β-arrestin signaling is still emerging, it represents a plausible non-canonical pathway given the known functions of β-arrestins in GPCR biology.

-

Receptor Phosphorylation: Upon agonist binding, the EP4 receptor is likely phosphorylated by G-protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: Phosphorylated residues on the intracellular domains of the receptor serve as docking sites for β-arrestin proteins.

-

Scaffolding and Signal Transduction: β-arrestin can act as a scaffold, bringing together various signaling molecules, such as components of the MAPK (mitogen-activated protein kinase) cascade (e.g., ERK1/2), leading to their activation. This can influence cell proliferation, differentiation, and survival independently of G-protein signaling.

Quantitative Data Summary

The following tables summarize quantitative data from key experiments investigating the effects of Ono-AE1-329.

Table 1: Effect of Ono-AE1-329 on Cytokine Production in a Rat Model of DSS-Induced Colitis [2]

| Treatment Group | IL-1β (µg/mg protein) | GRO/CINC-1 (µg/mg protein) | IL-10 (µg/mg protein) |

| Colitis Control | 30.8 ± 6.2 | 39.2 ± 5.4 | 7.9 ± 1.2 |

| Ono-AE1-329 | 12.8 ± 4.6 | 15.5 ± 3.0 | 14.5 ± 1.7 |

| P < 0.05 compared to colitis control group. |

Table 2: Effect of Ono-AE1-329 on Eosinophil Chemotaxis and Adhesion [3]

| Assay | Treatment | Concentration | Result |

| Chemotaxis | Ono-AE1-329 | 100 nM | Inhibition of eosinophil migration |

| Adhesion | Ono-AE1-329 | 100 nM | Decreased adhesion to epithelial cells |

| Adhesion | Ono-AE1-329 | 300 nM | Further decreased adhesion |

Table 3: Effect of an EP4 Agonist (ONO-AE1-437) on Oral Cancer Cell Migration [1]

| Cell Line | Treatment | Concentration | Effect on Cell Migration |

| HSC-3 | ONO-AE1-437 | 1 µM | Significant promotion |

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Stimulation with Ono-AE1-329

This protocol describes a general procedure for stimulating cultured cells with Ono-AE1-329 to investigate its effects on downstream signaling pathways.

Materials:

-

Cell line of interest (e.g., THP-1 monocytes, HSC-3 oral cancer cells)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Ono-AE1-329 stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow overnight in a humidified incubator.

-

Serum Starvation: The day of the experiment, aspirate the complete medium and wash the cells once with sterile PBS. Add serum-free medium and incubate for 2-4 hours to minimize basal signaling activity.

-

Ono-AE1-329 Treatment: Prepare working solutions of Ono-AE1-329 in serum-free medium at the desired final concentrations (e.g., 1 nM to 1 µM).

-

Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of Ono-AE1-329. Include a vehicle control (medium with the same concentration of DMSO as the highest Ono-AE1-329 concentration).

-

Incubation: Incubate the cells for the desired time period (e.g., 15 minutes for short-term signaling events like phosphorylation, or 24-48 hours for gene expression or functional assays).

-

Cell Lysis or Further Analysis: After incubation, proceed with cell lysis for protein or RNA extraction, or perform functional assays as required.

Protocol 2: Western Blot Analysis of PKA and Akt Activation

This protocol outlines the detection of phosphorylated (activated) forms of PKA substrates and Akt by Western blotting following Ono-AE1-329 stimulation.

Materials:

-

Stimulated cell lysates (from Protocol 1)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKA substrate, anti-phospho-Akt, anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the stimulated cells with ice-cold RIPA buffer. Quantify the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels or a loading control like GAPDH.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression

This protocol describes how to measure changes in the mRNA levels of genes downstream of Ono-AE1-329 signaling.

Materials:

-

Stimulated cells (from Protocol 1)

-

RNA extraction kit

-

cDNA synthesis kit

-

RT-qPCR master mix (e.g., containing SYBR Green)

-

Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

-

RT-qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the stimulated cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.

-

RT-qPCR Reaction Setup: Prepare the RT-qPCR reactions by mixing the cDNA template, gene-specific forward and reverse primers, and RT-qPCR master mix. Set up reactions in triplicate for each sample and gene.

-

RT-qPCR Program: Run the reactions on an RT-qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 4: cAMP Measurement Assay

This protocol provides a method for quantifying intracellular cAMP levels in response to Ono-AE1-329 stimulation.

Materials:

-

Stimulated cells (from Protocol 1)

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

Plate reader

Procedure:

-

Cell Stimulation: Stimulate cells with Ono-AE1-329 for a short duration (e.g., 5-15 minutes) as described in Protocol 1.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's protocol.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the cAMP concentration in the samples by interpolating their readings from the standard curve.

Protocol 5: Cell Migration (Wound Healing) Assay

This protocol describes a method to assess the effect of Ono-AE1-329 on cell migration.

Materials:

-

Cell line of interest (e.g., HSC-3)

-

Complete and serum-free cell culture medium

-

Ono-AE1-329

-

24-well or 48-well plates

-

Pipette tips (e.g., p200) or a cell scraper to create the "wound"

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in plates to create a confluent monolayer.

-

Wound Creation: Once confluent, create a "wound" in the cell monolayer by scratching a straight line with a sterile pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells.

-

Treatment: Add serum-free medium containing different concentrations of Ono-AE1-329 or a vehicle control.

-

Image Acquisition: Immediately after adding the treatment, capture images of the wound at multiple defined locations (time 0).

-

Incubation: Incubate the plates at 37°C and 5% CO2.

-

Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point for each treatment group. Calculate the percentage of wound closure relative to the initial wound area.

Conclusion

Ono-AE1-329 is a powerful pharmacological tool for dissecting the multifaceted signaling pathways downstream of the EP4 receptor. The primary Gs-cAMP-PKA pathway, along with the non-canonical PI3K/Akt and potential β-arrestin-mediated pathways, provides a complex signaling network that regulates a diverse range of cellular functions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate roles of Ono-AE1-329 and the EP4 receptor in health and disease, and to explore their potential as therapeutic targets.

References

- 1. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, ONO-AE1-329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of ONO-AE1-329 in Prostaglandin E2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a principal mediator in a myriad of physiological and pathological processes, exerting its effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a critical target for therapeutic intervention in inflammatory diseases, cancer, and beyond. ONO-AE1-329 is a potent and selective agonist for the EP4 receptor. This technical guide provides an in-depth overview of the role of ONO-AE1-329 in PGE2 signaling, its mechanism of action, and its application in experimental models. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction to Prostaglandin E2 and the EP4 Receptor

Prostaglandin E2 (PGE2) is a bioactive lipid derived from the arachidonic acid cascade, playing a crucial role in inflammation, pain, fever, and tissue homeostasis. Its diverse functions are mediated by its interaction with four G-protein coupled receptor subtypes – EP1, EP2, EP3, and EP4 – each coupled to distinct intracellular signaling pathways.

The EP4 receptor is predominantly coupled to the Gs alpha subunit (Gαs), and its activation leads to the stimulation of adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. However, evidence also suggests that the EP4 receptor can couple to other G proteins, such as Gi, or activate alternative signaling pathways involving phosphatidylinositol 3-kinase (PI3K) and β-arrestin, highlighting the complexity of its signaling network.

ONO-AE1-329: A Selective EP4 Receptor Agonist

ONO-AE1-329 is a synthetic compound that has been extensively characterized as a highly potent and selective agonist for the prostaglandin EP4 receptor. Its selectivity makes it an invaluable tool for elucidating the specific roles of the EP4 receptor in various biological systems, distinguishing its functions from those mediated by other EP receptor subtypes.

Quantitative Data: Binding Affinity and Potency

The efficacy of ONO-AE1-329 is underscored by its strong binding affinity and functional potency at the EP4 receptor. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Species | Cell Type/Assay Condition | Reference |

| Ki | 9.7 nM | Not Specified | EP4 Receptor Binding Assay | [1] |

| EC50 | 3.1 nmol/L | Mouse | Chinese Hamster Ovary (CHO) cells expressing EP4; cAMP production assay | [2] |

| Selectivity | >100-fold | Not Specified | Over EP1, EP2, and EP3 receptors | [1] |

| Selectivity | >4100-fold | Not Specified | Over EP1, EP2, and EP3 receptors |

Signaling Pathways Activated by ONO-AE1-329

Activation of the EP4 receptor by ONO-AE1-329 initiates a cascade of intracellular events. The primary and alternative signaling pathways are depicted below.

Canonical Gs-cAMP-PKA Pathway

The canonical signaling pathway initiated by ONO-AE1-329 binding to the EP4 receptor involves the activation of the Gs protein, leading to the production of cAMP and subsequent activation of PKA.

References

Ono-AE1-329: A Technical Guide for Inflammatory Response Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a modulator of the inflammatory response, Ono-AE1-329 has demonstrated significant therapeutic potential in a variety of preclinical models. This technical guide provides an in-depth overview of Ono-AE1-329, including its mechanism of action, key quantitative data from inflammatory response studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Core Mechanism of Action

Ono-AE1-329 exerts its biological effects through the selective activation of the EP4 receptor, a G-protein coupled receptor.[1][2] The primary signaling cascade initiated by Ono-AE1-329 involves the coupling to Gs protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels and activates protein kinase A (PKA).[3][4] However, alternative signaling pathways, such as the PI3K/PKC pathway, have been observed in certain cell types like eosinophils.[3][4] This dual signaling capability allows Ono-AE1-329 to modulate a wide range of cellular responses, contributing to its complex role in inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of Ono-AE1-329 on inflammatory responses.

Table 1: Receptor Binding and Selectivity

| Parameter | Value | Species | Notes |

| Ki for EP4 Receptor | 9.7 nM | Not Specified | Demonstrates high binding affinity for the EP4 receptor.[3][4] |

| Selectivity vs. EP1 | >1000-fold | Murine | Shows high selectivity for EP4 over other EP receptor subtypes.[5] |

| Selectivity vs. EP2 | 210-fold | Murine | [5] |

| Selectivity vs. EP3 | 120-fold | Murine | [5] |

Table 2: In Vivo Efficacy in a Rat Model of DSS-Induced Colitis

| Parameter | Control Group (DSS only) | Ono-AE1-329 Treated Group | P-value |

| IL-1β Concentration (µg/mg protein) | 30.8 +/- 6.2 | 12.8 +/- 4.6 | < 0.05 |

| GRO/CINC-1 Concentration (µg/mg protein) | 39.2 +/- 5.4 | 15.5 +/- 3.0 | < 0.05 |

| IL-10 Concentration (µg/mg protein) | 7.9 +/- 1.2 | 14.5 +/- 1.7 | < 0.05 |

Data from a study where Ono-AE1-329 was administered intracolonically for 7 consecutive days to rats with dextran sodium sulphate (DSS)-induced colitis.[6]

Table 3: Effects on Human Eosinophil Function

| Parameter | Concentration of Ono-AE1-329 | Inhibition |

| Chemotaxis | 10⁻⁶ M | 70% |

| CD11b Upregulation | Not Specified | 50% |

| Reactive Oxygen Species Production | Not Specified | 60% |

These effects were reversible by the EP4 antagonist GW627368X.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways activated by Ono-AE1-329.

Experimental Workflow: DSS-Induced Colitis Model in Rats

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Ono-AE1-329 in a dextran sodium sulphate (DSS)-induced colitis model in rats.[6]

Detailed Experimental Protocols

Dextran Sodium Sulphate (DSS)-Induced Colitis in Rats

Objective: To evaluate the anti-inflammatory effects of Ono-AE1-329 in a chemically induced model of colitis.[6]

Materials:

-

Male Wistar rats (or similar strain)

-

Dextran Sodium Sulphate (DSS), molecular weight 36,000-50,000

-

Ono-AE1-329

-

Vehicle for Ono-AE1-329 (e.g., saline)

-

Standard laboratory animal diet and water

-

Equipment for intracolonic administration

-

ELISA kits for cytokine measurement (IL-1β, GRO/CINC-1, IL-10)

-

Materials for histological processing and analysis

Procedure:

-

Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

-

Induction of Colitis: Provide rats with drinking water containing 3% (w/v) DSS for 14 days to induce colitis. Monitor animals daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces.

-

Treatment: On day 8, after the onset of colitis, divide the rats into treatment and control groups.

-

Treatment Group: Administer Ono-AE1-329 intracolonically once daily for 7 consecutive days. The specific dose should be determined based on preliminary studies.

-

Control Group: Administer an equivalent volume of the vehicle using the same route and schedule.

-

-

Sample Collection and Analysis: At the end of the treatment period (day 15), euthanize the animals.

-

Blood Collection: Collect peripheral blood for white blood cell (WBC) count analysis.

-

Tissue Collection: Excise the colon and measure its length and weight. Collect sections of the distal colon for histological analysis and for the measurement of mucosal cytokine concentrations.

-

Cytokine Analysis: Homogenize the colorectal mucosal tissue and measure the concentrations of IL-1β, GRO/CINC-1, and IL-10 using specific ELISA kits. Normalize protein concentrations.

-

Histological Analysis: Fix colon tissue sections in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, erosion, and ulceration.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.

In Vitro Monocyte Cytokine Release Assay

Objective: To assess the effect of Ono-AE1-329 on the release of pro-inflammatory cytokines from monocytes.[7]

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Ono-AE1-329

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture THP-1 cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Seed the THP-1 cells into 96-well plates at a predetermined density and allow them to adhere and differentiate (if necessary, using PMA).

-

Treatment:

-

Pre-treat the cells with varying concentrations of Ono-AE1-329 for a specified period (e.g., 1 hour).

-

Include a vehicle control group.

-

-

Stimulation: Stimulate the cells with LPS (e.g., 0.1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

-

Incubation: Incubate the plates for a suitable duration (e.g., 22 hours) to allow for cytokine production and release.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine release by Ono-AE1-329 compared to the LPS-stimulated control. Determine the IC50 value if a dose-response curve is generated.

Conclusion

Ono-AE1-329 is a selective EP4 receptor agonist with potent anti-inflammatory properties demonstrated in various preclinical models. Its ability to modulate key inflammatory cytokines and cellular processes highlights its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the utility of Ono-AE1-329 in inflammatory response studies.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. ONO-AE1-329 | TargetMol [targetmol.com]

- 3. Ono-AE1-329 () for sale [vulcanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, ONO-AE1-329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thorax.bmj.com [thorax.bmj.com]

Preliminary Efficacy of Ono-AE1-329: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Ono-AE1-329 is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Emerging preclinical evidence suggests its potential therapeutic utility across a range of conditions, primarily linked to its anti-inflammatory and cytoprotective effects. This document provides a technical summary of the preliminary efficacy data for Ono-AE1-329, detailing experimental protocols and associated signaling pathways.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Ono-AE1-329 in various models.

Table 1: Neuroprotective Effects of Ono-AE1-329 in an Excitotoxicity Model

| Parameter | Model | Treatment Group | Dose (nmol) | Outcome | Percent Reduction | Citation |

| Lesion Volume | NMDA-induced excitotoxicity in mice | Ono-AE1-329 | 0.1 | Reduction in striatal lesion volume | Not specified | [1] |

| Ono-AE1-329 | 1 | Reduction in striatal lesion volume | Not specified | [1] | ||

| Ono-AE1-329 | 10 | Significant reduction in striatal lesion volume | >32% | [1] |

Table 2: Anti-inflammatory Effects of Ono-AE1-329 in a Colitis Model

| Parameter | Model | Treatment Group | Outcome | Result | P-value | Citation |

| IL-1β Concentration | DSS-induced colitis in rats | Ono-AE1-329 | Lower than control | 12.8 +/- 4.6 µg/mg protein | < 0.05 | [2] |

| Control | 30.8 +/- 6.2 µg/mg protein | [2] | ||||

| GRO/CINC-1 Concentration | DSS-induced colitis in rats | Ono-AE1-329 | Lower than control | 15.5 +/- 3.0 µg/mg protein | < 0.05 | [2] |

| Control | 39.2 +/- 5.4 µg/mg protein | [2] | ||||

| IL-10 Concentration | DSS-induced colitis in rats | Ono-AE1-329 | Higher than control | 14.5 +/- 1.7 µg/mg protein | < 0.05 | [2] |

| Control | 7.9 +/- 1.2 µg/mg protein | [2] |

Table 3: Effects of Ono-AE1-329 on Platelet Aggregation and Cytokine Release

| Parameter | Model | Treatment | Outcome | Citation |

| Platelet Aggregation | PAF-induced | Ono-AE1-329 | Inhibition of platelet aggregation | [3] |

| TNFα Release | LPS-stimulated human (THP-1) monocytes | Ono-AE1-329 (1 nM) | Inhibition of cytokine release | [4] |

| TNFα mRNA | LPS-stimulated human (THP-1) monocytes | Ono-AE1-329 | Modulation of cytokine levels | [4] |

Experimental Protocols

Neuroprotection Study in an Excitotoxicity Model

-

Animal Model: Male C57BL mice.[1]

-

Induction of Excitotoxicity: A single unilateral intrastriatal injection of N-methyl-D-aspartate (NMDA) (15 nmol).[1]

-

Treatment Protocol: Mice were pretreated with intracerebroventricular injections of Ono-AE1-329 (0.1, 1, and 10 nmol) or vehicle 20 minutes prior to the NMDA injection.[1]

-

Efficacy Endpoint: Measurement of the lesion volume in the ipsilateral striatum.[1]

Anti-inflammatory Study in a Colitis Model

-

Animal Model: Rats.[2]

-

Induction of Colitis: Administration of drinking water containing 3% dextran sodium sulphate (DSS) for 2 weeks.[2]

-

Treatment Protocol: Ono-AE1-329 was administered intracolonically for 7 consecutive days.[2]

-

Efficacy Endpoints: Assessment of erosion and ulceration, peripheral white blood cell (WBC) counts, and concentrations of interleukin (IL)-1β, growth-regulated gene product/cytokine-induced neutrophil chemoattractant (GRO/CINC-1), and IL-10 in the colorectal mucosa.[2]

In Vitro Inflammation Study

-

Cell Line: Human (THP-1) monocytes.[4]

-

Stimulation: Lipopolysaccharide (LPS; 0.1 µg/mL) was used to induce an inflammatory response.[4]

-

Treatment Protocol: Cells were treated with Ono-AE1-329 (1 nM) in the presence of LPS.[4]

-

Efficacy Endpoints: Measurement of tumor necrosis factor α (TNFα) mRNA and protein levels.[4]

Signaling Pathways and Visualizations

Activation of the EP4 receptor by Ono-AE1-329 initiates downstream signaling cascades that are believed to mediate its therapeutic effects. A key pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Caption: EP4 Receptor Signaling Pathway Activated by Ono-AE1-329.

The experimental workflow for the in vivo neuroprotection study is outlined below.

Caption: Experimental Workflow for the Neuroprotection Study.

References

- 1. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, ONO-AE1-329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. thorax.bmj.com [thorax.bmj.com]

Methodological & Application

Application Notes and Protocols for Ono-AE1-329 in Experimental Colitis Models

These application notes provide a comprehensive overview of the experimental use of Ono-AE1-329, a selective E-prostanoid receptor 4 (EP4) agonist, in preclinical models of colitis. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for inflammatory bowel disease (IBD).

Introduction

Ono-AE1-329 is a potent and selective agonist for the EP4 receptor, a subtype of the prostaglandin E2 (PGE2) receptor. In the context of inflammatory bowel disease, the EP4 receptor plays a crucial role in maintaining intestinal homeostasis, promoting mucosal healing, and downregulating inflammatory responses.[1][2] Preclinical studies have demonstrated that activation of the EP4 receptor by agonists like Ono-AE1-329 can ameliorate the severity of experimentally induced colitis, suggesting its therapeutic potential for treating conditions such as ulcerative colitis.[3] This document outlines the mechanism of action, experimental protocols, and key findings related to the use of Ono-AE1-329 and similar EP4 agonists in rodent models of colitis.

Mechanism of Action

The therapeutic effects of Ono-AE1-329 in colitis are primarily mediated through the activation of the EP4 receptor signaling pathway. This pathway is integral to intestinal epithelial cell survival and regeneration.[2] Upon binding of Ono-AE1-329, the EP4 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA) and downstream effectors that promote cell survival and proliferation. Furthermore, EP4 receptor activation has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and GRO/CINC-1 (a rodent chemokine analogous to human IL-8), while enhancing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[3] This dual action of promoting mucosal repair and suppressing inflammation underscores the therapeutic potential of EP4 agonists in IBD.

Experimental Protocols

The most common preclinical model used to evaluate the efficacy of Ono-AE1-329 and other EP4 agonists is the dextran sodium sulfate (DSS)-induced colitis model in rodents. This model mimics many of the clinical and histological features of human ulcerative colitis.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Rats

This protocol is based on studies investigating the effects of intracolonic administration of Ono-AE1-329.[3]

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000

-

Ono-AE1-329

-

Vehicle (e.g., saline or appropriate buffer)

-

Anesthesia (e.g., isoflurane)

-

Catheters for intracolonic administration

Procedure:

-

Induction of Colitis:

-

Administer 3% (w/v) DSS in the drinking water to rats for 7 to 14 days.

-

Monitor the animals daily for body weight, stool consistency, and the presence of blood in the stool.

-

-

Drug Administration:

-

Following the induction of colitis, administer Ono-AE1-329 intracolonically once daily for 7 consecutive days. A typical dose is 1 mg/kg.

-

A control group should receive the vehicle alone.

-

-

Assessment of Colitis Severity:

-

Continue daily monitoring of clinical signs.

-

At the end of the treatment period, euthanize the animals and collect the colon.

-

Measure the colon length and weight.

-

Perform histological analysis of colon sections stained with hematoxylin and eosin (H&E) to assess for erosion, ulceration, and inflammation.

-

Collect colonic mucosal samples for biochemical analysis.

-

-

Biochemical Analysis:

-

Measure the levels of pro-inflammatory cytokines (IL-1β, GRO/CINC-1) and anti-inflammatory cytokines (IL-10) in the colonic mucosa using enzyme-linked immunosorbent assay (ELISA).

-

Assess myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

-

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This protocol is adapted from studies using a similar EP4 agonist, ONO-AE1-734, which has shown efficacy in a mouse model of severe colitis.[1][4]

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Dextran Sodium Sulfate (DSS)

-

ONO-AE1-734 (as a representative EP4 agonist)

-

Vehicle

-

Anesthesia

Procedure:

-

Induction of Severe Colitis:

-

Drug Administration:

-

Administer the EP4 agonist (e.g., ONO-AE1-734) concurrently with the DSS treatment for 7 days. The route of administration can be subcutaneous or oral, depending on the compound's properties.

-

A control group should receive the vehicle.

-

-

Assessment of Colitis Severity:

-

Record daily scores for body weight loss, diarrhea, and hemoccult.

-

At day 7, euthanize the mice and collect the colons.

-

Measure colon length.

-

Perform histological scoring of H&E-stained colon sections to assess inflammation and tissue damage.

-

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of EP4 agonists in colitis models.

Table 1: Effect of Ono-AE1-329 on Colonic Cytokine Levels in DSS-Induced Colitis in Rats [3]

| Treatment Group | IL-1β (µg/mg protein) | GRO/CINC-1 (µg/mg protein) | IL-10 (µg/mg protein) |

| Colitis Control | 30.8 ± 6.2 | 39.2 ± 5.4 | 7.9 ± 1.2 |

| Ono-AE1-329 | 12.8 ± 4.6 | 15.5 ± 3.0 | 14.5 ± 1.7* |

*P < 0.05 compared to the colitis control group. Data are presented as mean ± SEM.

Table 2: Effect of an EP4 Agonist (ONO-AE1-734) on Clinical Scores in High-Dose (7%) DSS-Induced Colitis in Mice [1][4]

| Treatment Group | Body Weight Loss (%) | Diarrhea Score | Hemoccult Score |

| Vehicle | 9.8 ± 2.7 | 2.2 ± 0.1 | 3.8 ± 0.2 |

| EP4 Agonist | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Note: Specific quantitative values for the EP4 agonist group were not provided in the source, but a significant amelioration of all parameters was reported.[1][4]

Conclusion

The selective EP4 agonist Ono-AE1-329 and related compounds have demonstrated significant therapeutic potential in preclinical models of colitis. The mechanism of action involves both the promotion of mucosal healing and the suppression of pro-inflammatory responses. The experimental protocols detailed in this document, particularly the DSS-induced colitis model, provide a robust framework for evaluating the efficacy of EP4 agonists and other novel therapeutic agents for inflammatory bowel disease. The quantitative data presented underscore the potent anti-inflammatory and tissue-protective effects of EP4 receptor activation. Further research and development of EP4-targeted therapies are warranted for the treatment of ulcerative colitis and other inflammatory conditions of the gut.

References

- 1. JCI - The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut [jci.org]

- 2. The prevention of colitis by E Prostanoid receptor 4 agonist through enhancement of epithelium survival and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, ONO-AE1-329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Ono-AE1-329 in Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The activation of the EP4 receptor has been demonstrated to confer significant neuroprotective effects in a variety of preclinical models of neurological disorders. This document provides detailed application notes and protocols for utilizing Ono-AE1-329 in both in vivo and in vitro neuroprotection assays. The methodologies described herein are based on published research and are intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.

The neuroprotective effects of Ono-AE1-329 are primarily mediated through the activation of the Gαs-coupled EP4 receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote neuronal survival and inhibit apoptotic pathways.[1][2]

Data Presentation

The following tables summarize quantitative data from key neuroprotection studies involving Ono-AE1-329.

Table 1: In Vivo Neuroprotective Efficacy of Ono-AE1-329

| Model | Species | Treatment Protocol | Key Findings | Reference |

| NMDA-Induced Excitotoxicity | Mouse | 0.1, 1, and 10 nmol Ono-AE1-329 (i.c.v.) 20 min prior to intrastriatal NMDA injection | Dose-dependent reduction in lesion volume; >32% protection at 10 nmol. | [3][4] |

| MPTP-Induced Parkinsonism | Mouse | 0.1 mg/kg Ono-AE1-329 (s.c.) daily for 6 days post-MPTP treatment | Rescued dopaminergic neurons in the substantia nigra pars compacta. | [5] |

| Cerebral Ischemia (MCAo) | Mouse | 0.3 mg/kg Ono-AE1-329 (s.c.) at 2 and 8 hours post-MCAo | 50.8% reduction in hemispheric infarct size and improved behavioral scores. | [6] |

Table 2: In Vitro & Ex Vivo Neuroprotective Efficacy of Ono-AE1-329

| Model | System | Treatment Protocol | Key Findings | Reference |

| Oxygen-Glucose Deprivation (OGD) | Primary Cortical Neurons | Dose-dependent application of Ono-AE1-329 during OGD | Rescued neurons from OGD-induced cell death. | [6] |

| NMDA-Induced Excitotoxicity | Organotypic Hippocampal Slices | 0.1-100 nM Ono-AE1-329 during NMDA exposure | Dose-dependent rescue of CA1 neurons. | [1][6] |

| Oxygen-Glucose Deprivation (OGD) | Organotypic Hippocampal Slices | 10-100 nM Ono-AE1-329 during OGD | Dose-dependent rescue of CA1 neurons. | [1][6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ono-AE1-329-Mediated Neuroprotection

Caption: Ono-AE1-329 activates the EP4 receptor, initiating a cAMP/PKA signaling cascade.

Experimental Workflow for In Vivo NMDA-Induced Excitotoxicity Assay

References

- 1. Signaling via the prostaglandin E2 receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]

- 4. protocols.io [protocols.io]

- 5. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Ono-AE1-329 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in a wide array of physiological and pathophysiological processes, including inflammation, immune response, bone remodeling, and cancer biology. These application notes provide a summary of reported dosages and detailed protocols for the use of Ono-AE1-329 in in vivo mouse studies to facilitate experimental design and execution.

Data Presentation: Ono-AE1-329 and other EP4 Agonist Dosages in Mice

The following table summarizes the dosages of Ono-AE1-329 and other selective EP4 agonists used in various in vivo mouse and rat models. This information can serve as a starting point for dose-ranging studies in new experimental settings.

| Agonist | Animal Model | Route of Administration | Dosage | Study Focus |

| Ono-AE1-329 | Mouse | Intracerebroventricular | 1 - 10 nmol/mouse | Anorexigenic action |

| Ono-AE1-329 | Mouse | Topical (ocular) | 0.1% solution | Intraocular pressure reduction |

| Unspecified EP4 Agonist | Mouse | Not Specified | 0.2 mg/kg | Colitis prevention and treatment |

| L-902,688 | Rat | Intravenous | 0.3 and 1.0 mg/kg | Attenuation of blood-brain barrier damage |

| L-902,688 | Rat | Intraperitoneal | 0.25 - 1 µg/kg/day | Reduction of right ventricle fibrosis |

| Ono-AE1-329 | Rat | Intracolonic | Not specified | Suppression of dextran sodium sulphate colitis |

Signaling Pathway

Activation of the EP4 receptor by an agonist like Ono-AE1-329 initiates a primary signaling cascade through the Gs alpha subunit, leading to cAMP production and subsequent activation of Protein Kinase A (PKA). However, the EP4 receptor can also couple to other signaling pathways, including the Gi alpha subunit and the PI3K/Akt pathway, highlighting the complexity of its downstream effects.

Experimental Protocols

Detailed methodologies for common administration routes in mice are provided below. It is crucial to adapt these protocols to the specific experimental context, including the mouse strain, age, and health status.

Intracerebroventricular (ICV) Injection

This protocol is adapted from studies investigating the central effects of Ono-AE1-329.

Materials:

-

Ono-AE1-329

-

Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical tools (scalpel, drill, etc.)

-

Suturing material

Procedure:

-

Preparation of Ono-AE1-329 Solution:

-

Dissolve Ono-AE1-329 in the chosen vehicle (saline or aCSF) to the desired final concentration (e.g., 1-10 nmol in a volume of 1-5 µL).

-

Ensure the solution is sterile-filtered if necessary.

-

-

Animal Preparation:

-

Anesthetize the mouse using an approved protocol.

-

Secure the mouse in the stereotaxic apparatus.

-

Shave and disinfect the surgical area on the scalp.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and determine the coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface).

-

Drill a small burr hole at the determined coordinates.

-

-

Injection:

-

Slowly lower the Hamilton syringe needle to the target depth.

-

Infuse the Ono-AE1-329 solution at a slow, controlled rate (e.g., 1 µL/min).

-

Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Provide post-operative analgesia and monitor the animal for recovery.

-

Intraperitoneal (IP) Injection

A common route for systemic administration.

Materials:

-

Ono-AE1-329

-

Appropriate vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80 if necessary)

-

Sterile syringe (1 mL) and needle (25-27 gauge)

Procedure:

-

Preparation of Ono-AE1-329 Solution:

-

Dissolve Ono-AE1-329 in the chosen vehicle to the desired concentration. The final volume for injection should typically not exceed 10 mL/kg of body weight.

-

-

Animal Restraint:

-

Firmly restrain the mouse by scruffing the neck and back to expose the abdomen.

-

Tilt the mouse's head slightly downwards.

-

-

Injection:

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

The needle should be inserted at a 15-20 degree angle.

-

Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

-

Inject the solution smoothly.

-

-

Post-injection Monitoring:

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Intravenous (IV) Injection

Typically administered via the lateral tail vein for rapid systemic distribution.

Materials:

-

Ono-AE1-329

-

Sterile vehicle (e.g., saline)

-

Sterile syringe (0.5-1 mL) and needle (27-30 gauge)

-

Mouse restrainer

-

Heat lamp or warming pad (optional, to induce vasodilation)

Procedure:

-

Preparation of Ono-AE1-329 Solution:

-

Dissolve Ono-AE1-329 in a sterile vehicle. The volume should be minimized, typically not exceeding 5 mL/kg for a bolus injection.

-

-

Animal Preparation:

-

Place the mouse in a restrainer.

-

If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

-

Injection:

-

Swab the tail with 70% ethanol.

-

Insert the needle, bevel up, into one of the lateral tail veins.

-

A successful insertion is often indicated by a flash of blood in the needle hub.

-

Inject the solution slowly and steadily.

-

-

Post-injection Care:

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor.

-

Oral Gavage

For oral administration of a precise dose.

Materials:

-

Ono-AE1-329

-

Vehicle suitable for oral administration (e.g., water, corn oil)

-

Flexible or rigid gavage needle (18-20 gauge for adult mice)

-

Syringe

Procedure:

-

Preparation of Ono-AE1-329 Solution:

-

Prepare a solution or suspension of Ono-AE1-329 in the chosen vehicle. The volume should generally not exceed 10 mL/kg.

-

-

Animal Restraint:

-

Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

-

Administration:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

-

Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

-

Administer the solution smoothly.

-

-

Post-gavage Monitoring:

-

Return the mouse to its cage and observe for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

-

Application Notes and Protocols for ONO-AE1-329 Administration in Rat Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals